Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H27NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Addition of the Pentanol Chain: The pentanol chain is added through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like hydrochloric acid or sodium hydroxide are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The piperidine ring can interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinol: A simpler derivative of piperidine with a hydroxyl group.
1-Benzyloxycarbonyl-4-piperidone: A related compound with a ketone group instead of a hydroxyl group.
N-Benzylpiperidine: A compound with a benzyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness
Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate is unique due to the presence of both the benzyloxycarbonyl group and the pentanol chain. This combination allows for versatile chemical reactions and applications in various fields of research.
Properties
Molecular Formula |
C18H27NO3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c20-14-6-2-5-7-16-10-12-19(13-11-16)18(21)22-15-17-8-3-1-4-9-17/h1,3-4,8-9,16,20H,2,5-7,10-15H2 |
InChI Key |
OPESCQXLGFLZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCCCO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.